molecular formula C16H20ClN3O3 B3748168 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide

4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No. B3748168
M. Wt: 337.80 g/mol
InChI Key: BFTSXCWCSDFMBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide, also known as SR9009, is a synthetic compound that has shown potential as a performance-enhancing drug and a potential treatment for metabolic disorders. SR9009 is a selective androgen receptor modulator (SARM) that has been shown to increase metabolic activity and improve endurance in animal studies.

Mechanism of Action

4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide works by activating the Rev-erbα protein, which regulates the body's circadian rhythm and metabolism. Rev-erbα is a nuclear receptor that plays a key role in regulating the expression of genes involved in metabolism, including genes involved in glucose and lipid metabolism. By activating Rev-erbα, 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide can increase metabolic activity and improve endurance.
Biochemical and Physiological Effects:
Animal studies have shown that 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide can increase metabolic activity and improve endurance by activating the Rev-erbα protein. 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide has also been shown to improve muscle function and reduce inflammation in animal models of muscular dystrophy. 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide has been shown to improve glucose and lipid metabolism in animal models of metabolic disorders.

Advantages and Limitations for Lab Experiments

4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments, including its potential use as a performance-enhancing drug and a treatment for metabolic disorders. 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide has been shown to improve endurance and increase metabolic activity in animal models, making it a useful tool for studying the regulation of metabolism and the effects of exercise on the body. However, 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide has limitations as a research tool, including its potential for off-target effects and its potential for abuse as a performance-enhancing drug.

Future Directions

There are several future directions for research on 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide, including its potential use as a treatment for metabolic disorders and its potential for use as a performance-enhancing drug. Future studies should focus on the safety and efficacy of 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide in human subjects, as well as the mechanisms underlying its effects on metabolism and endurance. Additionally, future studies should investigate the potential for off-target effects and the potential for abuse of 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide as a performance-enhancing drug.

Scientific Research Applications

4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide has been studied extensively in animal models for its potential use as a performance-enhancing drug and a treatment for metabolic disorders. Animal studies have shown that 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide can improve endurance and increase metabolic activity by activating the Rev-erbα protein, which regulates the body's circadian rhythm and metabolism. 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide has also been shown to improve muscle function and reduce inflammation in animal models of muscular dystrophy.

properties

IUPAC Name

4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O3/c1-4-20-10-12(17)15(19-20)16(21)18-8-7-11-5-6-13(22-2)14(9-11)23-3/h5-6,9-10H,4,7-8H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTSXCWCSDFMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NCCC2=CC(=C(C=C2)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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